molecular formula C7H14N2O3 B2921751 tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate CAS No. 218278-67-2

tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate

Cat. No.: B2921751
CAS No.: 218278-67-2
M. Wt: 174.2
InChI Key: AKHKDZQXAXCAOZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate is an organic compound that features a tert-butyl ester group and a hydroxycarbamimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate typically involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxycarbamimidoyl compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

Major products formed from these reactions include oxime derivatives, amines, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-Butyl acetate, tert-Butyl acetoacetate, and tert-Butyl carbamate. These compounds share the tert-butyl ester group but differ in their functional groups and overall reactivity .

Uniqueness

tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl (3E)-3-amino-3-hydroxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(10)4-5(8)9-11/h11H,4H2,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHKDZQXAXCAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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